

Navigating Research Proposal Submissions to the NCDC: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers, scientists, and drug development professionals seeking funding and collaboration with the National Centre for Disease Control (**NCDC**), timely feedback on research proposals is critical. Delays in this process can impede scientific progress and innovation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the submission process and address potential delays effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the research proposal submission and review process.

Question	Answer
What are the most common reasons for delays in proposal feedback?	<p>Delays can stem from various factors including incomplete application forms, missing documentation, proposals falling outside the NCDC's priority research areas, a high volume of submissions, and the multi-stage review process involving multiple experts.</p> <p>Administrative issues such as changes in the principal investigator's institutional affiliation can also contribute to delays.[1]</p>
What is the typical timeline for the review process?	<p>While specific timelines can vary, the Indian Council of Medical Research (ICMR), the parent body of the NCDC, provides a general timeline for its grant calls. For instance, a call released in March may have a submission deadline in April, with review and selection completed by June, and final approval and fund release by October. [2] Researchers should refer to the specific call for proposals for detailed timelines.</p>
How can I track the status of my submitted proposal?	<p>Most proposals are submitted through an online portal, such as the ICMR's Electronics Project Management System (e-PMS).[3][4] This portal allows the Principal Investigator (PI) to track the status of their application through their dashboard.[5] Confirmation of submission is typically sent via email with a proposal ID for future reference.[5][6]</p>
Who can I contact for inquiries about my proposal?	<p>For technical issues with the submission portal, a dedicated program officer or support email is usually available. For programmatic or scientific queries, the contact person specified in the call for proposals should be approached. The ICMR, for example, provides contact details for their e-PMS support.[7]</p>

What are the key elements of a successful research proposal?

A strong proposal should have a clear title, a structured summary, well-defined objectives, and a detailed methodology.[8] It needs to address a priority health problem, demonstrate novelty, and have a feasible implementation strategy.[3] Adherence to formatting guidelines and submission of all required documents, such as ethical committee approval, is crucial.[9]

Troubleshooting Common Issues

Encountering a roadblock? This section provides step-by-step guidance to resolve specific issues you might face during the proposal submission and review process.

Issue 1: Incomplete or Incorrect Application Submission

- Q: I am unsure if I have filled out all the necessary sections of the online application. What should I do?
 - A: Most online submission portals have a validation feature that checks for completeness before final submission. Carefully review the user manual for the submission portal, which provides step-by-step instructions.[10] Ensure all mandatory fields, marked with an asterisk (*), are completed.[6]
- Q: I have submitted my proposal but realized I forgot to attach a required document. How can I rectify this?
 - A: Some portals may allow you to upload additional documents even after the initial submission through your dashboard.[5] If this option is not available, immediately contact the designated support person or program officer for guidance.

Issue 2: Proposal Not Aligned with NCDC's Research Priorities

- Q: How do I ensure my research topic is relevant to the **NCDC's** current priorities?

- A: The **NCDC**, like the ICMR, typically announces specific "Calls for Proposals" that outline priority research areas.^[3] Thoroughly read the call document to understand the scope and objectives. Proposals that align with these priorities are more likely to be considered for funding.

Issue 3: Delays in Communication and Feedback

- Q: The expected date for feedback has passed, and I have not received any communication. What is the appropriate course of action?
 - A: First, check your online portal dashboard for any status updates.^[5] If there is no new information, you can send a polite and professional follow-up email to the designated contact person, quoting your proposal ID.
- Q: My proposal has been under review for an extended period. Is this normal?
 - A: The review process is comprehensive and can take several months.^[2] It often involves initial screening, peer review by multiple experts, and final selection by a committee.^[2] Delays can occur, especially if a large number of proposals have been received.

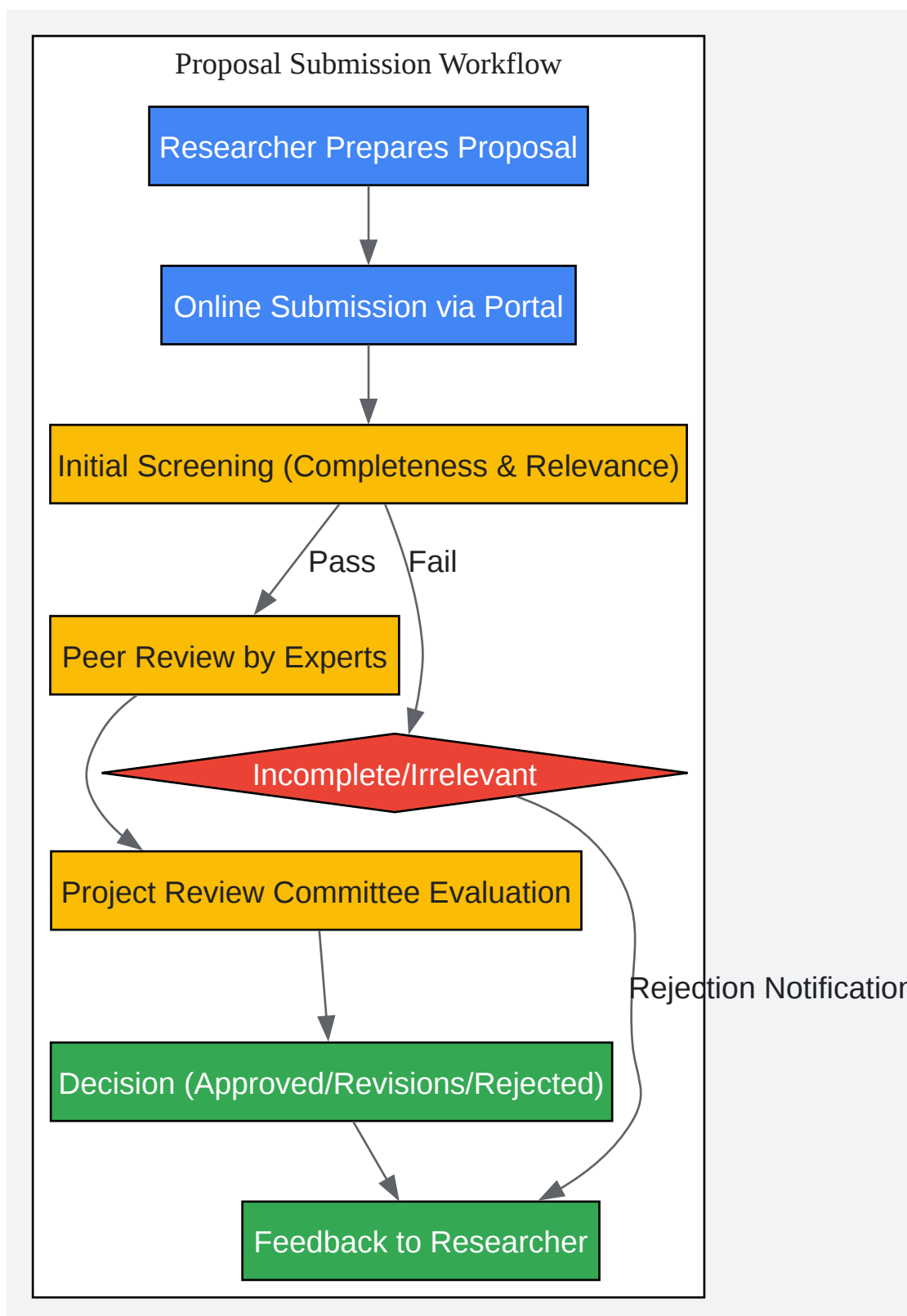
Experimental and Methodological Protocols

To ensure a robust and well-received research proposal, consider the following methodological components, which are often scrutinized during the review process.

Component	Detailed Methodology
Study Design	Clearly state the study design (e.g., cross-sectional, cohort, case-control, randomized controlled trial). Justify why the chosen design is the most appropriate to answer your research question.[8]
Sampling Strategy	Describe the target population, sampling frame, and the method of sample selection (e.g., random, stratified, convenience). Provide a clear justification for the sample size, including the parameters used for its calculation.
Data Collection	Detail the methods of data collection (e.g., surveys, interviews, laboratory tests). If using questionnaires or other instruments, they should be validated and attached to the proposal.[5]
Data Analysis Plan	Specify the statistical methods that will be used to analyze the data. This should align with your study objectives and the type of data you will be collecting.
Ethical Considerations	Provide evidence of approval from an Institutional Ethics Committee.[9] Describe the measures that will be taken to ensure the confidentiality and anonymity of participants and how informed consent will be obtained.

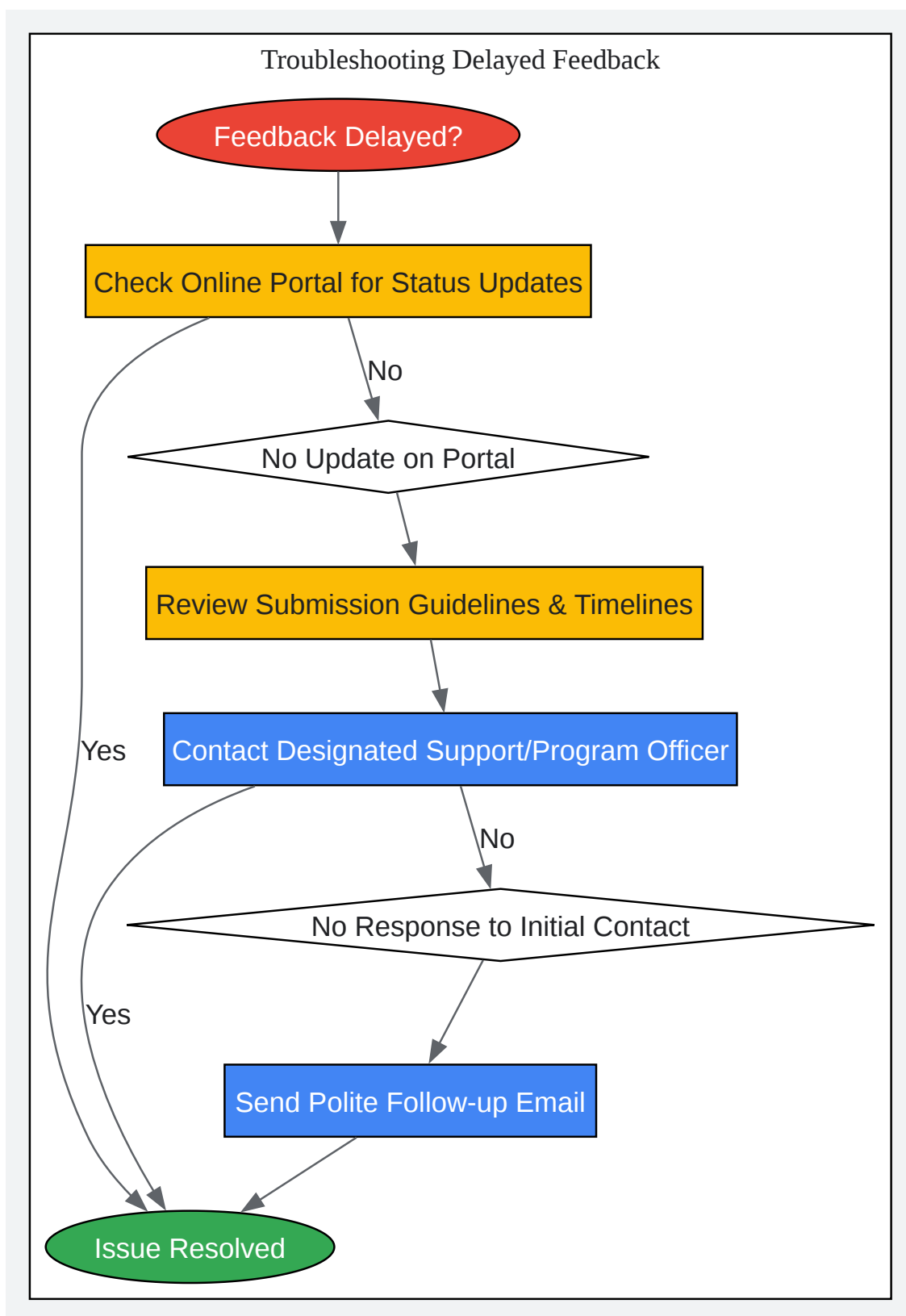
Visualizing the Proposal Workflow and Troubleshooting

To provide a clearer understanding of the submission-to-feedback lifecycle and how to navigate potential hurdles, the following diagrams illustrate the key stages and decision points.



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Caption: A simplified workflow of the research proposal submission and review process.



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Caption: A decision tree for researchers to troubleshoot delayed feedback on their proposals.

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- To cite this document: BenchChem. [Navigating Research Proposal Submissions to the NCDC: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077871#solutions-for-delayed-feedback-on-research-proposals-to-the-ncdc]

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